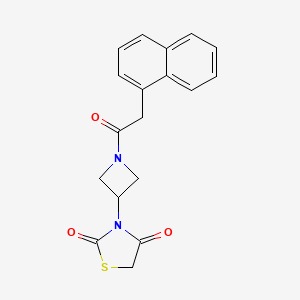
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rhodanine-based Compounds in Drug Discovery
Rhodanine-based compounds, such as 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, have been explored for their biological activities in drug discovery. Despite convincing biological assay data, the biological activity of compounds possessing a rhodanine moiety should be considered critically due to issues like lack of selectivity, unusual structure–activity relationship profiles, and safety and specificity problems, indicating that rhodanines are generally not optimizable for drug development (Tomašič & Peterlin Mašič, 2012).
Biological Potential of 1,3-Thiazolidin-4-ones
The nucleus of 1,3-thiazolidin-4-ones and its functionalized analogues, such as this compound, have shown great pharmacological importance. These compounds have found their place in commercial pharmaceuticals due to potential activities against different diseases. Studies suggest a promising future in medicinal chemistry with the synthesis methodologies including green chemistry, highlighting their structure, stability, and great biological potential (Jonas da Silva Santos, Joel Jones Junior, & F. M. D. Silva, 2018).
Thiazolidinediones (TZDs) and Metabolic Effects
Thiazolidinediones, including the thiazolidine-2,4-dione moiety, are recognized for their metabolic effects and potential anti-cancer properties. These compounds act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists and have been studied for their therapeutic applications in metabolic syndrome and type 2 diabetes, as well as their emerging anti-cancer effects. The structural analysis suggests that the presence of a 5-exo C-C single bond is crucial for the metabolic effects, but not for anti-cancer effects, highlighting the diversity in the biological responses of these compounds (A. Mughal, Dinesh Kumar, & A. Vikram, 2015).
Saturated Five-Membered Thiazolidines and Their Derivatives
Research on saturated five-membered thiazolidines and their derivatives, such as this compound, spans various synthetic approaches and biological applications. These compounds exhibit diverse pharmacological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. Their pharmacological diversity makes them a significant moiety in drug development, encouraging further exploration of these scaffolds for new drug candidates (Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, & S. Agarwal, 2020).
Propriétés
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(8-13-6-3-5-12-4-1-2-7-15(12)13)19-9-14(10-19)20-17(22)11-24-18(20)23/h1-7,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHRVWOWOGDAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)

![5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2680405.png)
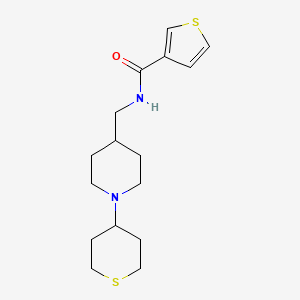
![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680408.png)
![N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2680410.png)
![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)
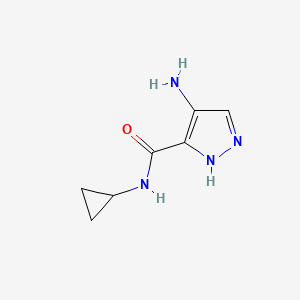
![5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2680417.png)
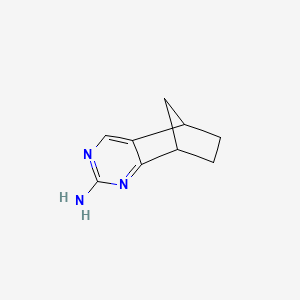
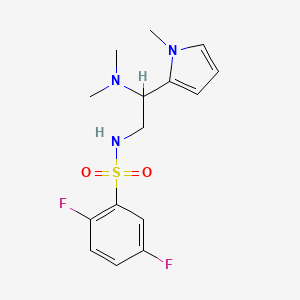
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)
![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)
